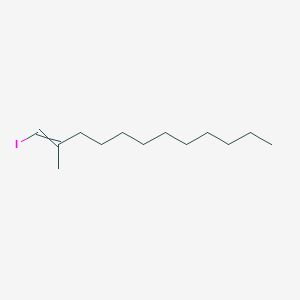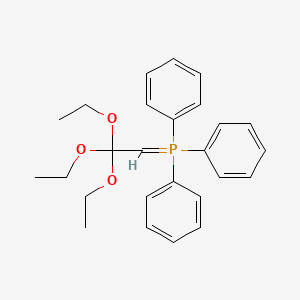
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane is a chemical compound with the molecular formula C26H31O3P It is a phosphorane derivative, characterized by the presence of a phosphorus atom bonded to three phenyl groups and a 2,2,2-triethoxyethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 2,2,2-triethoxyethylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a catalyst, facilitating chemical reactions by lowering the activation energy. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry and a precursor for various phosphine derivatives.
Triphenylamine: Known for its applications in optoelectronic materials and as a building block for functional materials.
2,2,2-Trifluoroethanol: An organic compound with similar structural features, used as a solvent and in chemical synthesis.
Uniqueness
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane is unique due to its combination of a phosphorane core with a triethoxyethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
106046-73-5 |
|---|---|
Fórmula molecular |
C26H31O3P |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
triphenyl(2,2,2-triethoxyethylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H31O3P/c1-4-27-26(28-5-2,29-6-3)22-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,4-6H2,1-3H3 |
Clave InChI |
AGVOOOFZVSRTAN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
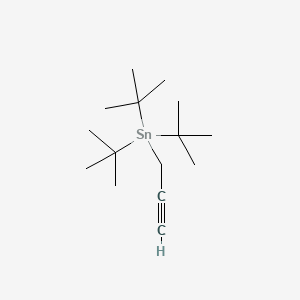
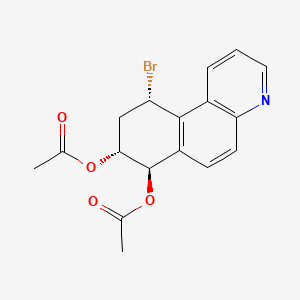
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
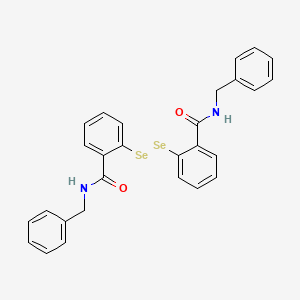
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
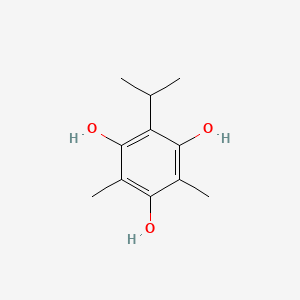
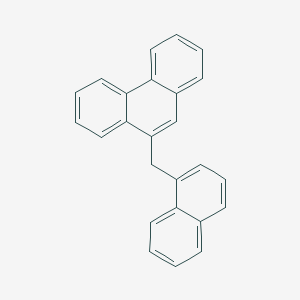
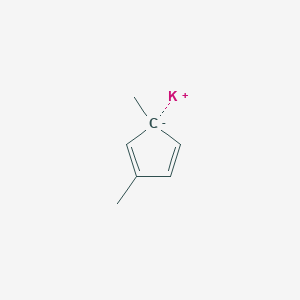
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
